molecular formula C8H18O3 B12946512 1,1,1-Trimethoxy-2,2-dimethylpropane CAS No. 97419-16-4

1,1,1-Trimethoxy-2,2-dimethylpropane

Cat. No.: B12946512
CAS No.: 97419-16-4
M. Wt: 162.23 g/mol
InChI Key: BUBRHNQMQUMNFX-UHFFFAOYSA-N
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Description

1,1,1-Trimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C8H18O3. It is a derivative of neopentane, where three hydrogen atoms are replaced by methoxy groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1-Trimethoxy-2,2-dimethylpropane can be synthesized through the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst such as camphor-10-sulfonic acid. The reaction is typically carried out in dimethyl sulfoxide at 60°C for 15 hours .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trimethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, it can hydrolyze to form neopentyl alcohol and methanol.

    Oxidation: It can be oxidized to form corresponding carbonyl compounds.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Water and acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as halides or amines.

Major Products

    Hydrolysis: Neopentyl alcohol and methanol.

    Oxidation: Carbonyl compounds.

    Substitution: Various substituted neopentane derivatives.

Scientific Research Applications

1,1,1-Trimethoxy-2,2-dimethylpropane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1-Trimethoxy-2,2-dimethylpropane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to undergo transformations that can modulate its activity and effects.

Comparison with Similar Compounds

Similar Compounds

    Neopentane: The parent compound with a similar structure but without methoxy groups.

    1,1,1-Trimethoxy-2-methylpropane: A related compound with one less methyl group.

Uniqueness

1,1,1-Trimethoxy-2,2-dimethylpropane is unique due to its three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

CAS No.

97419-16-4

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

1,1,1-trimethoxy-2,2-dimethylpropane

InChI

InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3

InChI Key

BUBRHNQMQUMNFX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(OC)(OC)OC

Origin of Product

United States

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